molecular formula C9H5BrFN3O2 B10904482 4-bromo-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole

4-bromo-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole

Cat. No.: B10904482
M. Wt: 286.06 g/mol
InChI Key: QYRUTUNXPIYAEW-UHFFFAOYSA-N
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Description

4-bromo-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles It is characterized by the presence of a bromine atom at the 4th position, a fluorine atom at the 2nd position, and a nitro group at the 4th position of the phenyl ring attached to the pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-nitroaniline and 4-bromo-1H-pyrazole.

    Nitration: The 2-fluoroaniline is first nitrated to introduce the nitro group at the 4th position, resulting in 2-fluoro-4-nitroaniline.

    Bromination: The pyrazole ring is brominated at the 4th position using bromine or a brominating agent.

    Coupling Reaction: The final step involves coupling the brominated pyrazole with the nitrated aniline derivative under suitable conditions, such as using a base and a coupling agent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, greener solvents, and catalytic processes to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a catalyst, or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the pyrazole ring, to form various oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) and bases (e.g., NaOH, K2CO3) in polar solvents (e.g., DMF, DMSO).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) in ethanol.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in aqueous or organic solvents.

Major Products

    Substitution: Products with various functional groups replacing the bromine atom.

    Reduction: 4-amino-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole.

    Oxidation: Oxidized derivatives of the pyrazole ring.

Scientific Research Applications

4-bromo-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies to understand its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-bromo-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine, fluorine, and nitro groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    1-bromo-2-fluoro-4-nitrobenzene: Similar structure but lacks the pyrazole ring.

    4-bromo-1-(2-fluoro-4-nitrophenyl)-1H-imidazole: Similar structure with an imidazole ring instead of a pyrazole ring.

    2-fluoro-4-nitrophenyl-1H-pyrazole: Lacks the bromine atom.

Uniqueness

4-bromo-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole is unique due to the combination of the bromine, fluorine, and nitro groups on the phenyl ring attached to the pyrazole core. This unique combination of substituents can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C9H5BrFN3O2

Molecular Weight

286.06 g/mol

IUPAC Name

4-bromo-1-(2-fluoro-4-nitrophenyl)pyrazole

InChI

InChI=1S/C9H5BrFN3O2/c10-6-4-12-13(5-6)9-2-1-7(14(15)16)3-8(9)11/h1-5H

InChI Key

QYRUTUNXPIYAEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)N2C=C(C=N2)Br

Origin of Product

United States

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